2-Methyleneglutaronitrile

Descripción

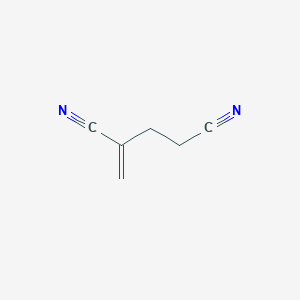

Structure

2D Structure

Propiedades

IUPAC Name |

2-methylidenepentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCJVMZXRCLPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027418 | |

| Record name | 2-Methyleneglutaronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-52-7 | |

| Record name | 2-Methyleneglutaronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dicyano-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedinitrile, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyleneglutaronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyleneglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICYANO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y85F7Y2B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyleneglutaronitrile chemical properties and structure

An In-depth Technical Guide to 2-Methyleneglutaronitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,4-dicyano-1-butene, is an organic compound that serves as a significant intermediate in various chemical syntheses.[1][2][3] It is a dimerization product of acrylonitrile and is primarily utilized as a precursor for the production of di- and triamines, the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and various heterocycles like 3-cyanopyridine.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound is characterized by a five-carbon chain with two nitrile groups and a terminal double bond.

| Identifier | Value |

| Preferred IUPAC Name | 2-Methylidenepentanedinitrile[1] |

| Other Names | 2,4-dicyano-1-butene, 2-Methylenepentanedinitrile, α-Methyleneglutaronitrile[1][2] |

| CAS Number | 1572-52-7[1][2] |

| Molecular Formula | C6H6N2[1][2][4] |

| SMILES | C=C(CCC#N)C#N[1][4] |

| InChI | InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2[1] |

| InChIKey | NGCJVMZXRCLPRQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molar Mass | 106.13 g·mol−1[1][4] |

| Appearance | Clear, colorless liquid[1][3] |

| Density | 0.976 g·cm−3 (at 25 °C)[1][3] |

| Melting Point | -9.6 °C[3][5] |

| Boiling Point | 254 °C[3][5] |

| Flash Point | >230 °F (>110 °C)[2][4] |

| Solubility | Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents; insoluble in aliphatic and alicyclic hydrocarbons.[2][3] |

| Refractive Index | n20/D 1.456 (lit.)[2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR (600 MHz, CDCl₃) | δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)[6] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1[6] |

| Infrared (IR) (film) | 2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915 cm⁻¹[6] |

Synthesis

This compound is synthesized via the head-to-tail dimerization of acrylonitrile. Several catalytic systems have been developed to improve the efficiency and selectivity of this reaction. A common and effective method involves the use of tricyclohexylphosphine (PCy₃) as a catalyst.

Experimental Protocol: PCy₃-Catalyzed Dimerization of Acrylonitrile

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy₃)

-

tert-Butanol (t-BuOH)

-

Biphenyl (internal standard for GC analysis)

-

Toluene

-

Nitrogen gas

Procedure:

-

A Schlenk tube is charged with acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[6]

-

The tube is sealed under a nitrogen atmosphere.[6]

-

The reaction mixture is heated at 60 °C for 15 hours.[6]

-

After cooling to room temperature, biphenyl (20 mg) is added as an internal standard.[6]

-

The mixture is transferred to a volumetric flask and diluted with toluene to a standard volume of 10 mL for Gas Chromatography (GC) analysis to determine the yield.[6]

Purification (Large Scale):

-

For a larger scale reaction, the solvent (t-BuOH) is removed by rotary evaporation under reduced pressure.[6]

-

The concentrated residue is then purified by vacuum distillation (79-86 °C / 0.6 mmHg) to afford pure this compound.[6]

Reactivity and Chemical Transformations

This compound is a versatile intermediate that undergoes several important chemical transformations.

-

Hydrogenation: The double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile quantitatively.[1] Further hydrogenation of the nitrile groups requires more severe conditions and a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine.[1]

-

Bromination: The primary use of this compound is in the synthesis of the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, which is formed by the addition of bromine across the double bond in a nearly quantitative yield.[1]

-

Cyclization: Heating this compound with an alkaline ion exchanger, pyridine, and water at 150 °C in an autoclave results in the formation of the lactam 5-cyano-2-piperidone.[1]

-

Polymerization: Anionic polymerization of this compound can be initiated using sodium cyanide, sodium in liquid ammonia, or butyllithium to form homo- and copolymers, although the resulting polymers often have low yields and poor mechanical properties.[1]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Classification | Details |

| GHS Pictogram | GHS07 (Exclamation mark)[1] |

| GHS Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, P501[1][2] |

| Hazard Class | 6.1[2][5] |

| Packing Group | III[2][5] |

It is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area when handling this chemical.[7] In case of exposure, immediate medical attention is advised.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | 1572-52-7 [chemicalbook.com]

- 4. This compound | CAS 1572-52-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 1572-52-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. dytek.invista.com [dytek.invista.com]

A Technical Guide to the Synthesis of 2-Methyleneglutaronitrile via Acrylonitrile Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyleneglutaronitrile (2-MGN), a valuable intermediate in the production of pharmaceuticals and fungicides, through the dimerization of acrylonitrile.[1][2] This document details the prevalent catalytic systems, experimental protocols, and reaction mechanisms, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

The dimerization of acrylonitrile is an atom-economical and environmentally friendly method for the production of this compound.[3] This reaction can proceed via different catalytic pathways, with organophosphorus compounds, particularly tricyclohexylphosphine (PCy3), and binary systems of metal halides and trialkylamines demonstrating high efficacy and selectivity.[3][4][5] This guide focuses on these prominent methods, providing the necessary technical details for their application in a laboratory or industrial setting.

Catalytic Systems and Reaction Conditions

The choice of catalyst is critical in directing the dimerization of acrylonitrile towards the desired head-to-tail adduct, this compound, while minimizing the formation of the linear head-to-head dimer, adiponitrile, and other by-products.[1][6]

Tricyclohexylphosphine (PCy3) Catalyzed Dimerization

Tricyclohexylphosphine has emerged as a particularly effective catalyst for this transformation, offering high yields and selectivity under relatively mild conditions.[3][4]

Table 1: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 2-MGN (%) | Reference |

| PCy3 | 0.5 | t-BuOH | 60 | 15 | 90 | [4] |

| PCy3 | 5 | t-BuOH | 60 | 15 | - (Large Scale) | [4] |

| PCy3 | 0.1 - 5.0 (wt%) | With or without | 50 - 90 | - | High | [3] |

Metal Halide and Trialkylamine Binary Catalyst System

A binary catalyst system comprising a metal halide and a trialkylamine also effectively promotes the dimerization of acrylonitrile to this compound.[5][7] The catalytic activity is influenced by the choice of both the metal and the halogen.[5]

Table 2: Metal Halide/Trialkylamine Catalyzed Dimerization of Acrylonitrile

| Metal Halide | Trialkylamine | Catalytic Activity Order (Metal) | Catalytic Activity Order (Halogen) | Reference |

| Co(II), Zn(II), Fe(II), Al(III), V(III), Cd(II), Ti(IV) | Triethylamine | Co(II) ≥ Zn(II) >> Fe(II) > Al(III) >> V(III) > Cd(II) > Ti(IV) | I > Br > Cl | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols are based on established literature.

Standard Procedure for PCy3-Catalyzed Dimerization of Acrylonitrile

This procedure is adapted from a high-yield laboratory-scale synthesis.[4]

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy3)

-

tert-Butanol (t-BuOH)

-

Nitrogen gas

-

Schlenk tube

-

Standard glassware for workup and analysis

Procedure:

-

To a Schlenk tube, add acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[4]

-

Seal the tube and purge with nitrogen.

-

Heat the reaction mixture at 60 °C for 15 hours.[4]

-

Cool the mixture to room temperature.

-

For quantitative analysis, an internal standard (e.g., biphenyl) can be added, and the mixture is diluted with a suitable solvent (e.g., toluene) for GC analysis.[4]

Large-Scale Procedure for PCy3-Catalyzed Dimerization of Acrylonitrile

This protocol is suitable for producing larger quantities of this compound.[4]

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy3)

-

tert-Butanol (t-BuOH)

-

Nitrogen gas

-

Round-bottomed flask with condenser

Procedure:

-

To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 5 mol%), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL) under a nitrogen atmosphere.[4]

-

Heat the mixture at 60 °C for 15 hours under nitrogen.[4]

-

After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.

-

The crude product can be purified by vacuum distillation.[3]

Reaction Mechanism and Workflow

The dimerization of acrylonitrile catalyzed by phosphines is proposed to proceed through a nucleophilic addition mechanism.

Caption: Proposed mechanism for the PCy3-catalyzed dimerization of acrylonitrile.

The general experimental workflow for the synthesis and analysis of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The dimerization of acrylonitrile to this compound is a well-established and efficient process, particularly when catalyzed by tricyclohexylphosphine. The methodologies outlined in this guide, supported by the provided quantitative data and mechanistic insights, offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to synthesize this important chemical intermediate. The mild reaction conditions and high yields associated with the PCy3-catalyzed process make it an attractive and scalable method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1572-52-7 [chemicalbook.com]

A Technical Guide to the Physical Properties of 2-Methyleneglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methyleneglutaronitrile, a significant chemical intermediate. The following sections detail its boiling point and density, the experimental methodologies for their determination, and a visualization of its synthesis pathway. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification processes. The boiling point and density are fundamental parameters for laboratory and industrial applications.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clear reference.

| Physical Property | Value | Conditions |

| Boiling Point | 75-78 °C | at 0.15 Torr |

| 254 °C | at atmospheric pressure (literature value)[1] | |

| Density | 0.976 g/cm³ | at 25 °C[2] |

| 0.9756 g/cm³ | at 25 °C[3] |

Experimental Protocols

Precise measurement of physical properties is contingent on rigorous experimental protocols. The following methodologies describe standard procedures for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have a high boiling point at atmospheric pressure, vacuum distillation or micro-scale methods are often employed to prevent decomposition.

Method 1: Distillation

This method is suitable for determining the boiling point of a substance while also purifying it.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. For high-boiling liquids, the apparatus should be set up for vacuum distillation.

-

Sample Preparation: The distilling flask is charged with this compound (at least 5 mL) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which corresponds to the boiling point at the given pressure. The bulk of the material should be distilling at this temperature.[4]

-

Pressure Recording: The atmospheric or vacuum pressure is recorded.

Method 2: Thiele Tube Method

This micro-scale method is ideal for determining the boiling point with a small amount of sample.[4]

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.[4]

-

Apparatus Setup: The sample tube is attached to a thermometer.[4]

-

Heating: The assembly is heated in a Thiele tube containing mineral oil.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[4]

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[4]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and balance.

-

Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[5]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.[5]

-

Mass Measurement of Filled Container: The mass of the container with the liquid is measured.[5]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.

Synthesis Workflow

This compound is synthesized via the head-to-tail dimerization of acrylonitrile. This process is a key industrial reaction and is visualized below.

Caption: Synthesis of this compound via catalytic dimerization of acrylonitrile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyleneglutaronitrile (CAS 1572-52-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyleneglutaronitrile (CAS 1572-52-7), a versatile chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis, and key chemical reactions. Experimental protocols for its synthesis and hydrogenation are provided, alongside safety and toxicological information. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound, also known as 2,4-dicyano-1-butene, is a colorless to pale yellow liquid.[1] It is slightly soluble in water but soluble in polar organic solvents and aromatic hydrocarbons.[2][3] It is insoluble in aliphatic and alicyclic hydrocarbons.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1572-52-7 | [4] |

| Molecular Formula | C₆H₆N₂ | [4] |

| Molecular Weight | 106.13 g/mol | [4] |

| Melting Point | -9.6 °C (lit.) | [2][5][6][7] |

| Boiling Point | 254 °C (lit.)[2][5][6] / 100-105 °C @ 1 Torr[4] / 277.9 °C at 760 mmHg[7] | [2][4][5][6][7] |

| Density | 0.976 g/mL at 25 °C (lit.)[2][5] / 0.9864 g/cm³ at 20 °C[4] / 0.971 g/cm³[7] | [2][4][5][7] |

| Refractive Index (n²⁰/D) | 1.456 (lit.) | [2][5] |

| Flash Point | >230 °F (>110 °C)[5] / 137.9 °C[7] | [5][7] |

| Vapor Pressure | 0.00439 mmHg at 25 °C | [5][7] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (600 MHz, CDCl₃) | δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1 |

| Infrared (IR) (film) | 2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915, 742, 655, 543 cm⁻¹ |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 106. Key Fragments: m/z 79, 65, 53, 41. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the dimerization of acrylonitrile.[2][8] A highly efficient and scalable laboratory-scale synthesis has been developed using tricyclohexylphosphine as a catalyst.

Experimental Protocol: Tricyclohexylphosphine-Catalyzed Dimerization of Acrylonitrile

This protocol is adapted from a published procedure for the efficient head-to-tail dimerization of acrylonitrile.

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy₃)

-

tert-Butanol (t-BuOH)

-

Nitrogen gas (for inert atmosphere)

-

Toluene (for dilution)

-

Biphenyl (internal standard for GC analysis, optional)

-

Standard laboratory glassware (Schlenk tube or round-bottomed flask, condenser)

-

Heating and stirring apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a Schlenk tube or a round-bottomed flask equipped with a condenser and a magnetic stir bar, add acrylonitrile (15.2 mmol, 1.0 mL), tricyclohexylphosphine (0.08 mmol, 22.4 mg, 0.5 mol%), and tert-butanol (2.0 mL).

-

Inert Atmosphere: Seal the reaction vessel and establish an inert nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 60 °C with stirring for 15 hours.

-

Work-up (for analysis): After cooling to room temperature, add a known amount of an internal standard (e.g., 20 mg of biphenyl). Dilute the mixture with toluene to a standard volume (e.g., 10 mL) for Gas Chromatography (GC) analysis to determine the yield. A yield of approximately 90% can be expected.

-

Purification (for isolation): For larger-scale reactions, after cooling, remove the solvent by rotary evaporation under reduced pressure. The concentrated residue is then purified by vacuum distillation (e.g., 79-86 °C at 0.6 mmHg) to afford pure this compound. An isolated yield of around 77% can be achieved.

Chemical Reactions of this compound

This compound serves as a versatile intermediate for the synthesis of various compounds.

Hydrogenation

The hydrogenation of this compound can proceed in a stepwise manner, allowing for the selective synthesis of different products.

The carbon-carbon double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile in nearly quantitative yield.[8]

Experimental Protocol: Hydrogenation using Palladium on Carbon

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) under an inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to obtain 2-methylglutaronitrile, which can be further purified by distillation if necessary.

The complete hydrogenation of both the double bond and the nitrile groups requires more forcing conditions and is typically carried out using a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine in approximately 80% yield.[8]

Experimental Protocol: Hydrogenation using Raney-Cobalt

Materials:

-

This compound

-

Raney-Cobalt (activated)

-

Ammonia-saturated methanol or another suitable solvent

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas

Procedure:

-

Reaction Setup: In the liner of a high-pressure autoclave, place a solution of this compound in ammonia-saturated methanol. The presence of ammonia helps to suppress the formation of secondary amines.

-

Catalyst Addition: Carefully add the activated Raney-Cobalt catalyst to the reaction mixture.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm, but can be higher). Heat the reaction to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: The reaction is typically monitored by the uptake of hydrogen.

-

Work-up: After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure, and the resulting 2-methyl-1,5-pentanediamine can be purified by vacuum distillation.

Synthesis of 2-Bromo-2-(bromomethyl)pentanedinitrile

A primary application of this compound is in the synthesis of the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile (methyldibromo-glutaronitrile). This is achieved through the addition of bromine across the double bond, a reaction that proceeds in virtually quantitative yield.[8]

Safety and Toxicology

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9]

Table 3: Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07: Exclamation mark[8] | Danger! [9] | H301: Toxic if swallowed.[9] H311: Toxic in contact with skin.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H331: Toxic if inhaled.[9] | P261: Avoid breathing mist/vapors/spray.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Handling and Storage:

-

Use in a well-ventilated area, preferably in a closed system or with local exhaust ventilation.[9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Wash hands and face thoroughly after handling.[9]

-

Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[9]

-

Store locked up and away from incompatible materials such as oxidizing agents.[9]

Fire and Explosion Hazards:

-

In case of fire, use dry chemical, foam, or carbon dioxide. Do not use water, as it may scatter and spread the fire.[9]

-

Hazardous combustion products include carbon oxides and nitrogen oxides.[9]

-

Closed containers may explode when heated.[9]

Metabolic Pathways and Biological Interactions

For alkylnitriles, oxidation at the carbon adjacent to the nitrile group can occur, potentially leading to the release of cyanide. The toxicity of some nitriles is attributed to the metabolic release of cyanide, which can inhibit cellular respiration.

Given the structure of this compound, potential metabolic transformations could include:

-

Hydrolysis of the nitrile groups: This can occur enzymatically to form the corresponding carboxylic acids, potentially via an amide intermediate.

-

Reduction of the double bond: Similar to the chemical hydrogenation, enzymatic reduction of the carbon-carbon double bond is a possible metabolic pathway.

-

Oxidation: The molecule could undergo oxidative metabolism at various positions.

It is important to note that without specific experimental data, these are hypothetical pathways based on the general metabolism of related compounds.

Visualizations

Synthesis of this compound

Caption: Dimerization of Acrylonitrile.

Hydrogenation Pathways of this compound

Caption: Hydrogenation of this compound.

Logical Relationship of Applications

Caption: Applications of this compound.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. uni-saarland.de [uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1572-52-7 [chemicalbook.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. US6156694A - Raney cobalt catalyst and a process for hydrogenating organic compounds using said catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyleneglutaronitrile: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyleneglutaronitrile, a key chemical intermediate. It details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant downstream applications, particularly as a precursor to bioactive molecules relevant to drug discovery and development.

Core Compound Data

This compound, also known as 2,4-dicyano-1-butene, is a colorless liquid primarily recognized for its role as a versatile building block in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g·mol⁻¹ | [1][2] |

| IUPAC Name | 2-Methylidenepentanedinitrile | [1] |

| CAS Number | 1572-52-7 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.976 g·cm⁻³ (at 25 °C) | [1] |

| Melting Point | -9.6 °C | |

| Boiling Point | 254 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents. | [2] |

Experimental Protocols: Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic dimerization of acrylonitrile.[1][3] A highly selective and efficient laboratory-scale method utilizes tricyclohexylphosphine (PCy₃) as a catalyst.

Protocol: PCy₃-Catalyzed Head-to-Tail Dimerization of Acrylonitrile

This procedure details a practical and scalable method for preparing this compound.

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy₃)

-

tert-Butanol (t-BuOH)

-

Biphenyl (internal standard for GC analysis)

-

Toluene

-

Nitrogen gas (N₂)

-

Standard glassware for organic synthesis (Schlenk tube, condenser, round-bottomed flasks)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Gas Chromatography (GC) instrument for monitoring

Procedure:

-

Reaction Setup: In a Schlenk tube, combine acrylonitrile (15.2 mmol, 1 mL), tricyclohexylphosphine (0.08 mmol, 22.4 mg, 0.5 mol%), and tert-Butanol (2 mL).

-

Inert Atmosphere: Seal the tube and ensure the reaction environment is under a nitrogen atmosphere.

-

Reaction Conditions: Heat the mixture at 60°C for 15 hours with stirring.

-

Reaction Monitoring (Optional): To monitor progress, an aliquot can be taken. For GC analysis, after cooling the reaction mixture to room temperature, add a known amount of biphenyl as an internal standard. Dilute the sample with toluene before injection.

-

Work-up (Large Scale): For larger scale reactions (e.g., 760 mmol, 50 mL AN), after the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent (t-BuOH) and any unreacted acrylonitrile by rotary evaporation under reduced pressure.

-

Purification: Transfer the concentrated residue to a round-bottomed flask and perform a careful vacuum distillation. The product, this compound, is collected at 79-86°C / 0.6 mmHg. An isolated yield of approximately 77% can be expected.

Applications in Pharmaceutical and Biocidal Synthesis

While this compound itself is not typically a bioactive end-product, it serves as a crucial starting material for compounds with significant biological activity. Its primary applications in this context are as an intermediate for biocides and, more importantly for drug development, for heterocyclic scaffolds like 3-cyanopyridine.[1]

-

Biocides: The compound is a direct precursor to the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, also known as Bromothalonil.[1][2] This is achieved through the addition of bromine across the double bond.

-

Polymers and Resins: Hydrogenation of this compound yields 2-methyl-1,5-pentanediamine (commercially known as Dytek A), a diamine used as a curing agent in epoxy resins and in the synthesis of polyamides.[1][4][5]

-

Pharmaceutical Intermediates: A key transformation is the conversion of this compound to 3-cyanopyridine.[1] The 3-cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous molecules targeting a range of diseases, including cancer.[6][7]

Logical Workflow: From Intermediate to Bioactive Derivatives

The following diagram illustrates the synthetic utility of this compound, showcasing its transformation from a simple dimer of acrylonitrile into key intermediates for various industries, including pharmaceuticals.

Signaling Pathway Relevance: 3-Cyanopyridine Derivatives in Oncology

The true value of this compound for drug development professionals lies in its role as a precursor to 3-cyanopyridine. Numerous novel derivatives of 3-cyanopyridine have been synthesized and investigated as potent anti-cancer agents. These compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer, leading to apoptosis (programmed cell death) and inhibition of tumor growth.

Key cancer-related signaling proteins and pathways targeted by 3-cyanopyridine derivatives include:

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 pathway is a major goal in cancer therapy. Certain 2-amino-3-cyanopyridine compounds have been shown to inhibit STAT3 phosphorylation, thereby blocking its activity.[8]

-

Pim-1 Kinase: A serine/threonine kinase that is overexpressed in many cancers. Pim-1 promotes cell survival and proliferation by phosphorylating various downstream targets, making it an attractive therapeutic target. 3-Cyanopyridine-based molecules have been developed as potent inhibitors of Pim-1 kinase.[9]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family, which is highly expressed in tumors but not in most normal adult tissues. Survivin blocks apoptosis and regulates cell division. Novel 3-cyanopyridine derivatives have been designed as Survivin modulators, promoting apoptosis in cancer cells.[10]

The diagram below illustrates the inhibitory action of bioactive 3-cyanopyridine derivatives on these key oncogenic signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 4. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]

- 5. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyleneglutaronitrile: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyleneglutaronitrile, a valuable intermediate in the production of various chemicals, including the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile.[1][2] The document traces the historical development of its synthesis, focusing on the evolution from early, less efficient methods to modern, highly selective catalytic processes. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding for research and development applications.

Introduction: The Significance of this compound

This compound, also known as 2,4-dicyano-1-butene, is a branched-chain dinitrile.[1] Its primary industrial relevance stems from its role as a key precursor to methyldibromo-glutaronitrile.[1] Historically, it has also been considered a potential precursor for 1,4-dicyanobutenes, which are intermediates for hexanedinitrile (adiponitrile), a monomer for nylon-6,6.[1][3] However, with the optimization of direct electrochemical hydrodimerization of acrylonitrile to adiponitrile, this application has become less significant.[1]

The synthesis of this compound is primarily achieved through the dimerization of acrylonitrile.[1][2][4] The challenge in this process lies in controlling the regioselectivity of the dimerization to favor the "head-to-tail" adduct (this compound) over the linear "tail-to-tail" adduct (hexanedinitrile) and other oligomeric or polymeric byproducts.[1]

Historical Perspective on Synthesis

Early methods for the synthesis of this compound often required harsh reaction conditions, such as high temperatures and pressures, and employed costly and toxic catalysts.[4] These processes were frequently plagued by low yields and poor selectivity.[4] For instance, some of the initial patented processes involved the use of metal halides with tertiary amines or ruthenium-based catalysts.[1][5][6] While achieving dimerization, these methods lacked the efficiency and environmental friendliness required for modern chemical manufacturing.[4]

The use of phosphine catalysts marked a significant step forward. However, early examples, such as tributylphosphine, provided only modest yields of around 10%.[1] Similarly, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, while an improvement, was still inefficient, yielding approximately 40% after a lengthy reaction time of ten days at room temperature.[1]

A major breakthrough in the synthesis of this compound came with the discovery of tricyclohexylphosphine (PCy₃) as a highly efficient and selective catalyst for the head-to-tail dimerization of acrylonitrile.[4][7] This development has enabled the scalable production of this compound under mild conditions with high yields.[2][7]

Key Synthetic Methodologies

The dimerization of acrylonitrile to this compound can be broadly categorized based on the catalytic system employed.

The use of tricyclohexylphosphine represents the state-of-the-art for the selective synthesis of this compound.[4][7] This method is characterized by its high yield, excellent selectivity, and mild reaction conditions.[4]

Experimental Protocol: PCy₃ Catalyzed Dimerization of Acrylonitrile [7]

Materials:

-

Acrylonitrile (AN)

-

Tricyclohexylphosphine (PCy₃)

-

tert-Butanol (t-BuOH)

-

Nitrogen gas (for inert atmosphere)

-

Biphenyl (internal standard for GC analysis)

-

Toluene (for dilution and analysis)

Procedure for Small-Scale Synthesis:

-

In a Schlenk tube, combine acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).

-

Seal the tube under a nitrogen atmosphere.

-

Heat the reaction mixture at 60 °C for 15 hours.

-

After cooling to room temperature, add a known amount of biphenyl (20 mg) as an internal standard.

-

Transfer the mixture to a volumetric flask and dilute to a standard volume (e.g., 10 mL) with toluene.

-

Analyze the resulting solution by Gas Chromatography (GC) to determine the yield of this compound. A yield of 90% has been reported under these conditions.[7]

Procedure for Large-Scale Synthesis:

-

To a 250 mL round-bottomed flask equipped with a condenser, add tricyclohexylphosphine (1.12 g, 3.8 mmol, 5 mol%), acrylonitrile (50 mL, 760 mmol), and tert-butanol (100 mL) under a nitrogen atmosphere.

-

Heat the mixture at 60 °C for 15 hours under nitrogen.

-

After cooling to room temperature, remove the solvent by rotary evaporation under reduced pressure.

-

Transfer the concentrated residue to a 100 mL round-bottomed flask for further purification by distillation.

Purification:

-

The product, this compound, can be purified by vacuum distillation at 115-128 °C / 10 mmHg.[4]

Quantitative Data for PCy₃ Catalyzed Dimerization

| Parameter | Condition | Yield (%) | Reference |

| Catalyst Loading | 0.5 mol% PCy₃ | 90 | [7] |

| 5.0 mol% PCy₃ | High Yield | [4][7] | |

| Temperature | 60 °C | 90 | [7] |

| 70 °C | 86 (isolated) | [4] | |

| 50-90 °C | Optimal Range | [4] | |

| Solvent | t-BuOH | High Yield | [7] |

| Solvent-free | Possible | [4] | |

| Reaction Time | 10 h | 86 (isolated) | [4] |

| 15 h | 90 | [7] |

Logical Workflow for PCy₃ Catalyzed Synthesis

Caption: Workflow for the synthesis of this compound using a PCy₃ catalyst.

While the tricyclohexylphosphine-catalyzed method is highly efficient, other systems have been historically employed and are relevant to a comprehensive understanding of the synthesis.

Quantitative Data for Various Catalytic Systems

| Catalyst System | Yield (%) | Conditions | Reference |

| Metal Halides (e.g., ZnCl₂, AlCl₃) + Tertiary Amines (e.g., Et₃N) | up to 84 (crude) | Not specified in detail | [1] |

| Tributylphosphine | ~10 | Fractional distillation required | [1] |

| DABCO | 40 | 10 days at room temperature | [1] |

These earlier methods often result in the formation of significant amounts of oligomers and polymers of acrylonitrile, complicating purification.[1] The tendency of this compound to polymerize can lead to product loss during work-up, especially in less selective reactions.[1]

Proposed Reaction Pathway

The synthesis of this compound from acrylonitrile is a head-to-tail dimerization. The reaction is believed to proceed via a nucleophilic catalysis mechanism, particularly with phosphine catalysts.

Proposed Catalytic Cycle for Phosphine-Catalyzed Dimerization

Caption: Proposed mechanism for the phosphine-catalyzed dimerization of acrylonitrile.

Conclusion

The synthesis of this compound has evolved significantly from early methods that were low-yielding and required harsh conditions. The development of highly selective and efficient catalysts, most notably tricyclohexylphosphine, has made this important chemical intermediate readily accessible through a scalable and practical process. For researchers and professionals in drug development and materials science, the methodologies presented herein provide a solid foundation for the synthesis and further application of this compound. The detailed protocols and comparative data serve as a valuable resource for laboratory-scale synthesis and process optimization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylglutaronitrile - Wikipedia [en.wikipedia.org]

- 4. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 5. This compound | 1572-52-7 [chemicalbook.com]

- 6. US3733351A - Production of 2-methylene-glutaronitrile - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

Spectroscopic Profile of 2-Methyleneglutaronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyleneglutaronitrile (C₆H₆N₂), a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound possesses a unique structure featuring a terminal double bond and two nitrile functional groups. This combination of functionalities gives rise to a distinct spectroscopic fingerprint.

Structure:

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =CH₂ | 5.9 - 6.1 | Singlet (or narrow multiplet) | 2H |

| -CH₂- (adjacent to C=CH₂) | ~2.6 | Triplet | 2H |

| -CH₂- (adjacent to CN) | ~2.5 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C≡N (aliphatic) | 117 - 119 |

| C≡N (vinylic) | 115 - 117 |

| C=CH₂ (quaternary) | 130 - 135 |

| C=CH₂ (methylene) | 128 - 132 |

| -CH₂- (adjacent to C=CH₂) | 30 - 35 |

| -CH₂- (adjacent to CN) | 15 - 20 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) Stretch | 2220 - 2260 | Medium, Sharp |

| C=C (Alkene) Stretch | 1640 - 1680 | Medium |

| =C-H (Alkene) Stretch | 3010 - 3100 | Medium |

| C-H (sp³) Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 106 | [M]⁺ (Molecular Ion) |

| 105 | [M-H]⁺ |

| 80 | [M-C₂H₂]⁺ (Possible retro-Diels-Alder) |

| 79 | [M-HCN]⁺ |

| 53 | [C₄H₅]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) or [CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance 600, operating at 600 MHz for ¹H and 150 MHz for ¹³C. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, and chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, such as a Thermo Trace DSQ II, with electron ionization (EI) as the ionization method. The sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electron energy is set to 70 eV. The instrument is scanned over a mass range of m/z 30-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Elucidation.

Solubility Profile of 2-Methyleneglutaronitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile (also known as 2,4-dicyano-1-butene) is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. A thorough understanding of its solubility characteristics in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, details experimental protocols for solubility determination, and illustrates its primary synthesis pathway.

Data Presentation: Solubility Summary

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic Solvents | Water | Slightly soluble / Slightly miscible[1] |

| Ethanol | Slightly miscible[1] | |

| Polar Aprotic Solvents | Acetone | Slightly miscible[1] |

| Aromatic Hydrocarbons | Benzene | Slightly miscible[1] |

| Other Aromatic HC | Soluble[1] | |

| Aliphatic Hydrocarbons | Hexane | Insoluble / Immiscible[1] |

| Other Aliphatic HC | Insoluble[1] | |

| Alicyclic Hydrocarbons | Insoluble[1] |

Experimental Protocols

While specific experimental data for this compound is limited, the following is a detailed, generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a standard and reliable approach for generating precise solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent and solute)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for a predetermined period (e.g., 2-4 hours) within the thermostatic bath to maintain the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution in the evaporation dish.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas at ambient temperature, followed by drying in a desiccator to a constant weight.

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

-

The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature.

-

Mandatory Visualization

The primary industrial method for producing this compound is through the dimerization of acrylonitrile. This reaction can be catalyzed by various reagents, including tertiary phosphines. The following diagram illustrates this key synthesis pathway.

Caption: Synthesis of this compound via Acrylonitrile Dimerization.

References

Thermochemical Properties of 2-Methyleneglutaronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyleneglutaronitrile (CAS RN: 1572-52-7), a significant intermediate in chemical synthesis. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document presents estimated values for key properties, including the standard enthalpy of formation, ideal gas heat capacity, and standard entropy. These estimations are derived using the reliable Joback group additivity method. Furthermore, this guide outlines the generalized experimental protocols that would be employed for the precise determination of these properties, offering a roadmap for future research. The synthesis of this compound via the dimerization of acrylonitrile and its principal reactions, such as hydrogenation and anionic polymerization, are also detailed and visually represented through reaction pathway diagrams.

Introduction

This compound, also known as 2,4-dicyano-1-butene, is a bifunctional molecule featuring two nitrile groups and a terminal double bond. This unique structure makes it a valuable precursor in the synthesis of a variety of chemical entities, including amines, and polymers.[1] A thorough understanding of its thermochemical properties is crucial for process optimization, safety analysis, and reaction engineering in its various applications.

This document serves as a foundational resource for professionals in research and drug development by consolidating available information and providing robust estimations for critical thermochemical parameters.

Estimated Thermochemical Properties

As of the date of this publication, experimental data on the standard enthalpy of formation, heat capacity, and standard entropy of this compound are not available in the peer-reviewed literature. To bridge this gap, the Joback group additivity method has been employed to estimate these fundamental thermochemical properties.[2] The Joback method is a well-established estimation technique that calculates thermodynamic properties based on the molecular structure of a compound.[2]

The molecule is deconstructed into the following functional groups for the purpose of this estimation:

-

1 x >C=CH2 (vinylic carbon)

-

1 x -CH2- (methylene group)

-

1 x >CH- (methine group)

-

2 x -CN (nitrile group)

The estimated values are presented in the tables below. It is imperative to note that these are theoretical estimations and should be used with an understanding of their origin until they can be validated by experimental measurements.

Table 1: Estimated Molar Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Standard Ideal Gas Enthalpy of Formation | ΔHf° | 198.5 kJ/mol | kJ/mol |

| Standard Ideal Gas Gibbs Free Energy of Formation | ΔGf° | 296.9 kJ/mol | kJ/mol |

| Ideal Gas Entropy | S° | 375.4 J/mol·K | J/mol·K |

Table 2: Estimated Ideal Gas Heat Capacity of this compound as a Function of Temperature

The ideal gas heat capacity (Cp) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

Cp (J/mol·K) = a + bT + cT2 + dT3

| Coefficient | Estimated Value |

| a | 7.82 x 101 |

| b | 3.75 x 10-1 |

| c | -1.58 x 10-4 |

| d | -5.73 x 10-9 |

Experimental Protocols for Thermochemical Data Determination

To obtain precise and reliable thermochemical data for this compound, the following established experimental methodologies are recommended.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is most accurately determined through combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen, and submerged in a known mass of water in an insulated container. The initial temperature of the water is recorded.

-

Combustion: The sample is ignited via an electrical fuse. The complete combustion of the organic nitrile yields carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O).

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

-

Calculation: The heat of combustion (q_combustion) is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of combustion (ΔHc°) is then determined.

-

Hess's Law Application: The standard enthalpy of formation is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O).

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over the desired temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Standard Entropy Determination

The standard entropy (S°) is typically determined from heat capacity measurements down to near absolute zero.

Methodology:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of this compound is measured from a very low temperature (approaching 0 K) up to 298.15 K using an adiabatic calorimeter.

-

Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, fusion) that occur within this temperature range are measured.

-

Third Law of Thermodynamics: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (Cp/T) with respect to temperature from 0 K to 298.15 K, and adding the entropies of any phase transitions.

Synthesis and Reactivity

This compound is primarily synthesized through the dimerization of acrylonitrile. Its chemical reactivity is characterized by the presence of two nitrile groups and a carbon-carbon double bond, making it a versatile building block for more complex molecules.

Synthesis Pathway: Dimerization of Acrylonitrile

The industrial synthesis of this compound is achieved by the head-to-tail dimerization of acrylonitrile in the presence of a catalyst, such as tricyclohexylphosphine.[3]

Key Reactions

The double bond and the nitrile groups of this compound can be selectively hydrogenated. For instance, catalytic hydrogenation can reduce the nitrile groups to primary amines, yielding 2-methyl-1,5-pentanediamine, a useful monomer for polyamides.[4]

References

- 1. youtube.com [youtube.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 4. EP0303550A2 - Process for the preparation of 2-methyl-pentane diamine by hydrogenation of 2-methyl glutaronitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 2-Methyleneglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic often referred to as living polymerization.[1] This control over the polymer architecture is crucial for various applications, including in the development of advanced drug delivery systems, biomaterials, and specialty elastomers. 2-Methyleneglutaronitrile, a vinyl monomer with two nitrile groups, is a promising candidate for the synthesis of specialty polymers with unique thermal and chemical properties. This document provides a detailed, generalized protocol for the anionic polymerization of this compound, based on established principles for analogous monomers such as acrylates and acrylonitrile.

The successful anionic polymerization of this compound hinges on the meticulous exclusion of impurities that can terminate the propagating anionic chain ends. Therefore, stringent purification of all reagents and solvents, along with the use of an inert atmosphere, is paramount. This protocol outlines a metal-free anionic polymerization approach, as well as a more traditional approach using organolithium initiators, providing researchers with a comprehensive guide to synthesizing poly(this compound).

Experimental Protocols

I. Materials and Reagents

-

Monomer: this compound (purification required)

-

Initiators:

-

Metal-Free: Tetrabutylammonium salts of nitrogen anions (e.g., tetrabutylammonium succinimide)

-

Organometallic: sec-Butyllithium (s-BuLi) in cyclohexane

-

-

Solvents (anhydrous):

-

Tetrahydrofuran (THF)

-

Toluene

-

-

Purging Gas: High-purity argon or nitrogen

-

Terminating Agent: Degassed methanol

-

Drying Agents: Calcium hydride (CaH₂), sodium-benzophenone ketyl

II. Purification of Reagents and Solvents

It is critical to the success of the polymerization that all reagents and solvents are rigorously purified to remove water and other protic impurities.

-

Monomer (this compound):

-

Dry the monomer over calcium hydride (CaH₂) for at least 24 hours.

-

Perform a vacuum distillation of the monomer from CaH₂ immediately before use.

-

Store the purified monomer under an inert atmosphere at a low temperature (-20 °C).

-

-

Solvents (THF, Toluene):

-

Reflux the solvent over a sodium-benzophenone ketyl radical anion indicator until a persistent deep blue or purple color is achieved, indicating an anhydrous and oxygen-free environment.

-

Distill the purified solvent directly into the reaction vessel under a positive pressure of inert gas.

-

III. Experimental Setup

-

All glassware should be flame-dried under vacuum and cooled under a stream of inert gas before use.

-

The polymerization is best performed in a Schlenk line or a glovebox to maintain an inert atmosphere.

-

Syringes and needles should be dried in an oven and purged with inert gas before use.

IV. Anionic Polymerization Procedure (Generalized)

A. Metal-Free Initiation (Example with Tetrabutylammonium Succinimide)

-

Reactor Preparation: In a flame-dried, argon-purged reactor equipped with a magnetic stir bar, add the desired amount of anhydrous THF via distillation.

-

Initiator Addition: Dissolve the chosen tetrabutylammonium salt initiator in anhydrous THF in a separate flame-dried flask. Transfer the initiator solution to the reactor via a cannula or a gas-tight syringe.

-

Reaction Temperature: Cool the reactor to the desired polymerization temperature (e.g., -78 °C to 25 °C) using a suitable cooling bath (e.g., dry ice/acetone or a cryostat).

-

Monomer Addition: Slowly add the purified this compound to the stirred initiator solution via a gas-tight syringe over several minutes. The monomer-to-initiator molar ratio can range from 5:1 to 1000:1, depending on the desired molecular weight.[2]

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can sometimes be monitored by an increase in viscosity.

-

Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

B. Organometallic Initiation (Example with s-BuLi)

-

Reactor Preparation: In a flame-dried, argon-purged reactor equipped with a magnetic stir bar, add the desired amount of anhydrous THF or a toluene/THF mixture via distillation.

-

Reaction Temperature: Cool the reactor to a low temperature, typically -78 °C, to control the highly reactive organolithium initiator and minimize side reactions.

-

Initiator Addition: Add the calculated amount of s-BuLi solution in cyclohexane to the stirred solvent via a gas-tight syringe.

-

Monomer Addition: Slowly add the purified this compound to the initiator solution. A color change may be observed upon initiation.

-

Polymerization: Allow the polymerization to proceed at the low temperature for a specified time.

-

Termination and Isolation: Follow the same termination, isolation, and drying procedures as described for the metal-free initiation.

Data Presentation

The following table presents hypothetical data for the anionic polymerization of this compound under various conditions to illustrate the expected influence of different parameters on the polymer properties. This data is for illustrative purposes and actual results may vary.

| Entry | Initiator | Solvent | Temp. (°C) | [M]/[I] Ratio | Mn ( g/mol ) | Mw/Mn (PDI) | Yield (%) |

| 1 | Tetrabutylammonium Succinimide | THF | 25 | 100 | 9,500 | 1.25 | 92 |

| 2 | Tetrabutylammonium Succinimide | THF | 0 | 100 | 10,200 | 1.18 | 95 |

| 3 | Tetrabutylammonium Succinimide | Toluene | 25 | 100 | 8,900 | 1.35 | 88 |

| 4 | s-BuLi | THF | -78 | 100 | 10,500 | 1.10 | 98 |

| 5 | s-BuLi | THF | -78 | 200 | 20,100 | 1.12 | 97 |

| 6 | s-BuLi | Toluene/THF (9:1) | -60 | 100 | 10,300 | 1.15 | 94 |

Visualizations

Caption: Experimental workflow for the anionic polymerization of this compound.

Caption: Key steps in a living anionic polymerization process.

References

Application Notes and Protocols for the Copolymerization of 2-Methyleneglutaronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile (2-MGN), also known as 2,4-dicyano-1-butene, is a vinyl monomer possessing two nitrile functional groups. While the homopolymerization of this compound has been reported to yield polymers with unsatisfactory mechanical and physical properties, its copolymerization with other vinyl monomers presents an opportunity to synthesize novel polymers with tailored characteristics. The incorporation of 2-MGN into a polymer backbone can introduce nitrile functionalities, which can enhance properties such as thermal stability, chemical resistance, and polarity. These characteristics make copolymers of this compound potential candidates for applications in specialty polymers, barrier materials, and biomedical fields, including drug delivery systems.

These application notes provide a general framework and protocols for researchers interested in exploring the copolymerization of this compound with various comonomers. Due to a lack of specific published data on the copolymerization of this monomer, the following protocols are based on general principles of polymer chemistry and are intended as a starting point for investigation.

Potential Copolymerization Strategies

The vinyl group of this compound makes it amenable to various polymerization techniques. The choice of method will depend on the selected comonomer and the desired polymer architecture.

-

Free-Radical Copolymerization: This is a versatile and widely used method for vinyl monomers. It can be initiated using thermal or photoinitiators and is tolerant to a wide range of functional groups. This would be a suitable method for copolymerizing 2-MGN with common monomers like styrenes, acrylates, and methacrylates.

-

Anionic Copolymerization: The electron-withdrawing nature of the two nitrile groups could make this compound susceptible to anionic polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). It is particularly useful for creating block copolymers. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.

Experimental Protocols

The following are generalized protocols for the copolymerization of this compound. Researchers should optimize these protocols based on the specific comonomer used and the desired copolymer properties.

Protocol 1: Free-Radical Copolymerization of this compound (2-MGN) with a Comonomer (e.g., Styrene or Methyl Methacrylate)

Objective: To synthesize a random copolymer of this compound and a comonomer via free-radical polymerization.

Materials:

-

This compound (2-MGN), purified

-

Comonomer (e.g., Styrene or Methyl Methacrylate), purified

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (high purity)

-

Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

Procedure:

-

Monomer and Initiator Preparation: Purify 2-MGN and the comonomer by passing them through a column of basic alumina to remove inhibitors. Recrystallize the initiator (AIBN from methanol, BPO from chloroform/methanol).

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Dry the glassware thoroughly in an oven and cool under an inert atmosphere.